RU 24969 hemisuccinate

説明

RU 24969 hemisuccinate is a potent 5-HT1A and 5-HT1B agonist . It is also a moderate 5-HT2C agonist that may release 5-HT . It is centrally active following systemic administration .

Synthesis Analysis

The synthesis of 3- (1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, which includes RU 24969 hemisuccinate, and their serotonergic and antiDArgic properties have been studied .

Molecular Structure Analysis

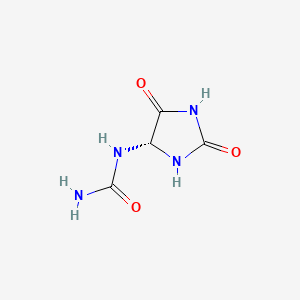

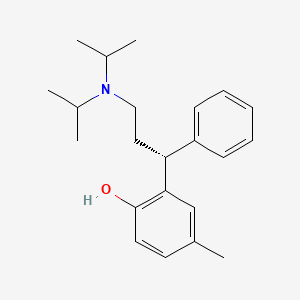

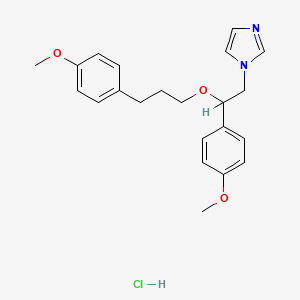

The molecular formula of RU 24969 hemisuccinate is C14H16N2O.½C4H6O4 . The chemical name is 5-Methoxy-3- (1,2,5,6-tetrahydro-4-pyridinyl)-1H-indole hemisuccinate .

Chemical Reactions Analysis

RU 24969 hemisuccinate is soluble to 50 mM in DMSO and to 30 mM in water . More detailed information about its chemical reactions is not available in the search results.

Physical And Chemical Properties Analysis

The molecular weight of RU 24969 hemisuccinate is 287.34 . It is soluble to 50 mM in DMSO and to 30 mM in water .

科学的研究の応用

Neuropharmacology

“RU 24969 hemisuccinate” is a potent and selective agonist at the 5-HT1A and 5-HT1B receptors . This makes it a valuable tool in neuropharmacology research, particularly in studies related to serotonin (5-HT) receptors and their role in various neurological and psychiatric disorders.

Locomotor Activity Studies

This compound has been shown to increase forward locomotion . This suggests that it could be used in research related to motor control and movement disorders.

Appetite and Consumption Behavior

“RU 24969 hemisuccinate” has been found to decrease fluid consumption . This could make it useful in studies investigating appetite and consumption behavior, and potentially in the development of treatments for disorders such as obesity or anorexia.

In Vitro Studies

The compound is active in vitro , which means it can be used in a variety of laboratory experiments, such as cell culture studies. This could include research into cellular responses to 5-HT1A and 5-HT1B receptor activation.

In Vivo Studies

“RU 24969 hemisuccinate” is also active in vivo , making it suitable for use in animal studies. This could include research into the physiological and behavioral effects of 5-HT1A and 5-HT1B receptor activation.

作用機序

Target of Action

RU 24969 hemisuccinate is a potent and selective agonist at the 5-HT1A and 5-HT1B receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, appetite, sleep, and other important physiological processes.

Mode of Action

RU 24969 hemisuccinate acts as a preferential 5-HT1B agonist , with a Ki of 0.38 nM, but also displays appreciable affinity for the 5-HT1A receptor (Ki=2.5 nM) . As an agonist, it binds to these receptors and mimics the action of serotonin, leading to an increase in the signal transmission of the serotonin pathway.

Biochemical Pathways

The primary biochemical pathway affected by RU 24969 hemisuccinate is the serotonin pathway . By acting as an agonist at the 5-HT1A and 5-HT1B receptors, it enhances the signaling in this pathway . The downstream effects of this enhanced signaling can vary widely, depending on the specific physiological context and the other signaling pathways that interact with the serotonin pathway.

Pharmacokinetics

It is known to be centrally active following systemic administration , suggesting that it is able to cross the blood-brain barrier and exert its effects directly on the central nervous system.

Result of Action

RU 24969 hemisuccinate has been found to decrease fluid consumption and increase forward locomotion . These behavioral responses are thought to result from its action on the 5-HT1A and 5-HT1B receptors and the subsequent enhancement of serotonin signaling.

特性

IUPAC Name |

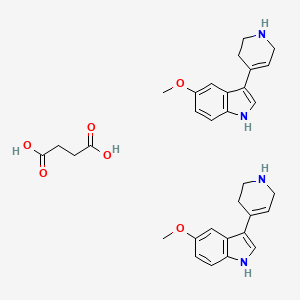

butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H16N2O.C4H6O4/c2*1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3(6)1-2-4(7)8/h2*2-4,8-9,15-16H,5-7H2,1H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYJLRQAWCQJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216779 | |

| Record name | 1H-Indole, 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RU 24969 hemisuccinate | |

CAS RN |

66611-27-6 | |

| Record name | 1H-Indole, 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

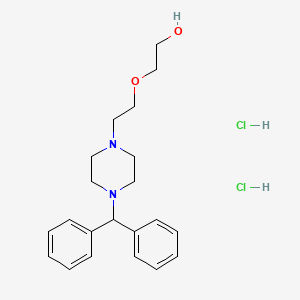

![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)

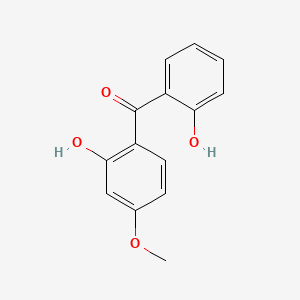

![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1663608.png)

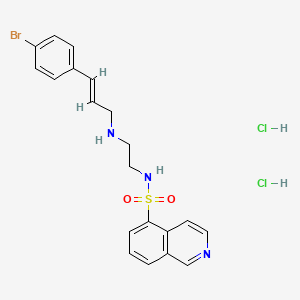

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)